molecular formula C9H9NO B8801638 2-(4-Hydroxyphenyl)propiononitrile CAS No. 21850-61-3

2-(4-Hydroxyphenyl)propiononitrile

Cat. No. B8801638
CAS RN: 21850-61-3
M. Wt: 147.17 g/mol
InChI Key: BTNSSVRIZUUYGM-UHFFFAOYSA-N
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Patent
US03962452

Procedure details

Finely ground 2-(4-aminophenyl) propionitrile (73 g., 0.5 mole) was suspended in concentrated hydrochloric acid (125 ml.). The stirred suspension was diazotised at 0°-5°C by the dropwise addition of a solution of sodium nitrite (36.23 g., 0.525 mole) in water (60 ml.) during 1-2 hours. The almost clear solution was stirred for a further 20 minutes at 5°-10°C, then poured into a stirred, boiling solution of concentrated sulphuric acid (250 ml.) in water (2.5 l.). After 6 minutes it was cooled in an ice-bath, then extracted with ether (x4). The combined ether extracts were extracted with 2N-sodium hydroxide solution (x6). The combined alkaline extracts were cooled in ice-bath, acidified with concentrated hydrochloric acid and extracted with ether (x3). The combined ether extracts were washed with saturated sodium chloride solution (x3), dried (Na2SO4) and evaporated to leave a dark brown oil (66.7 g.) which on distillation gave 2-(4-hydroxyphenyl) propionitrile (59.58 g.), b.p. 112°-122°C/0.125 m.m., m.p. 41°-46°C.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
36.23 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:11])[C:9]#[N:10])=[CH:4][CH:3]=1.N([O-])=[O:13].[Na+].S(=O)(=O)(O)O>Cl.O>[OH:13][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:11])[C:9]#[N:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C#N)C
Step Two
Name
Quantity
36.23 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
2.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The almost clear solution was stirred for a further 20 minutes at 5°-10°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into a stirred
TEMPERATURE
Type
TEMPERATURE
Details
After 6 minutes it was cooled in an ice-bath
Duration
6 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (x4)
EXTRACTION
Type
EXTRACTION
Details
The combined ether extracts were extracted with 2N-sodium hydroxide solution (x6)
TEMPERATURE
Type
TEMPERATURE
Details
The combined alkaline extracts were cooled in ice-bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (x3)
WASH
Type
WASH
Details
The combined ether extracts were washed with saturated sodium chloride solution (x3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a dark brown oil (66.7 g.) which
DISTILLATION
Type
DISTILLATION
Details
on distillation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 59.58 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.